Antiviral Selectivity Index (SI): 2-Amino-3-phenyl-4(3H)-quinazolinone vs. More Toxic Analog
2-Amino-3-phenyl-4(3H)-quinazolinone (referred to as BN) exhibits a favorable antiviral selectivity index (SI=10) against HSV-1 and HSV-2 in HEL cells. This contrasts with a structurally related analog in the same study, 4-[(4-oxo-2-phenylquinazolin-3(4H)-yl-amino]methyl amino benzoic acid (QPAB), which was found to be more cytotoxic (CC50 = 11.90 µg/mL) and is considered more toxic in this series [1].
| Evidence Dimension | Antiviral Activity and Cytotoxicity (Selectivity Index) |
|---|---|
| Target Compound Data | Antiviral activity at 10-12 µg/mL; Cytotoxicity (CC50) = 100 µg/mL; SI = 10 |
| Comparator Or Baseline | Analog QPAB: CC50 = 11.90 µg/mL (more cytotoxic) |
| Quantified Difference | Target compound has ~8.4-fold higher CC50, indicating lower cytotoxicity; SI = 10 |
| Conditions | In vitro assay against Herpes Simplex virus-1,2 and vaccinia virus in HEL cells |
Why This Matters
A higher CC50 and a defined SI of 10 provides a quantifiable therapeutic window, making this parent compound a less toxic and more reliable starting point for antiviral research compared to close analogs with lower tolerability.
- [1] Saravanan, S., Selvam, P., Lakra, D. R., & Clercq, E. D. (2011). Design, synthesis, antiviral and cytotoxicity studies of some 2-phenyl-3-substituted quinazolin-4-(3H)-ones. Asian Journal of Chemistry, 23(1), 260–264. View Source
